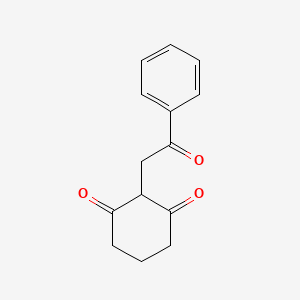

2-Phenacylcyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-Phenacylcyclohexane-1,3-dione and its congeners has been studied extensively. One notable study tested the inhibitory activity of a series of 2-acyl-cyclohexane-1,3-diones congeners derived from Peperomia natural products . The most active compound was a 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain .Molecular Structure Analysis

The molecular structure of 2-Phenacylcyclohexane-1,3-dione is characterized by a 1,3-dione feature . Molecules with a side chain of 11 carbons were found to be optimal for inhibition, while the presence of a double bond, hydroxy, or methyl beyond the required structural features on the cyclohexane ring generally decreased HPPD inhibiting activity .Chemical Reactions Analysis

The chemical reactions involving 2-Phenacylcyclohexane-1,3-dione are complex and varied. For instance, it has been found that the ketone group at position 3 undergoes keto-enol isomerization .Scientific Research Applications

Comprehensive Analysis of 2-Phenacylcyclohexane-1,3-dione Applications

HPPD Inhibition in Pharmaceuticals: 2-Phenacylcyclohexane-1,3-dione has been compared to natural product and commercial compounds for its HPPD inhibitory activity . This activity is crucial as HPPD (4-hydroxyphenylpyruvate dioxygenase) is an enzyme involved in the catabolism of tyrosine, an amino acid. Inhibitors of this enzyme have potential applications in treating metabolic disorders related to tyrosine degradation .

Herbicide Development in Agriculture: The compound’s HPPD inhibitory activity also makes it a candidate for use as a bleaching herbicide . These herbicides act by inhibiting the HPPD enzyme in plants, which is necessary for the breakdown of tyrosine into components that plants use for essential molecules .

Mechanism of Action

Target of Action

The primary target of 2-Phenacylcyclohexane-1,3-dione is the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is a vital enzymatic step in plastoquinone biosynthesis, which is a key electron carrier in photosynthesis and an essential cofactor for the biosynthesis of carotenoids .

Mode of Action

2-Phenacylcyclohexane-1,3-dione inhibits the activity of HPPD . The most active compound was a 2-acyl-cyclohexane-1,3-dione with a C11 alkyl side chain . QSAR analysis and docking studies were performed to further characterize the key structural features imparting activity . A 1,3-dione feature was required for inhibition of HPPD .

Biochemical Pathways

By inhibiting HPPD, 2-Phenacylcyclohexane-1,3-dione disrupts the biosynthesis of plastoquinone, a key electron carrier in photosynthesis, and carotenoids . This disruption affects the photosynthesis process and the production of essential cofactors in plants .

Result of Action

The inhibition of HPPD by 2-Phenacylcyclohexane-1,3-dione leads to a disruption in the biosynthesis of plastoquinone and carotenoids . This can result in the bleaching of plants and quick elimination of weeds when these herbicides are applied on the fields .

Future Directions

properties

IUPAC Name |

2-phenacylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-12-7-4-8-13(16)11(12)9-14(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNOLZLBCHNPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenacylcyclohexane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)

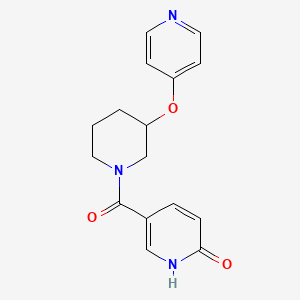

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)

![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960034.png)

![2-Ethyl-3-hydroxybenzo[c]chromen-6-one](/img/structure/B2960037.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2960041.png)